

Spectroscopic Profile of Anthrarufin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Anthrarufin*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Anthrarufin** (1,5-dihydroxyanthraquinone), a key organic compound with applications in dye synthesis and potential pharmacological activities.^{[1][2][3]} A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **Anthrarufin**, complete with experimental protocols and logical workflows.

Chemical Structure

Anthrarufin, with the molecular formula $C_{14}H_8O_4$, is a dihydroxyanthraquinone characterized by a fused three-ring aromatic system with two hydroxyl groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions.^[1]

Systematic Name: 1,5-dihydroxyanthracene-9,10-dione^[1] CAS Number: 117-12-4^[1] Molecular Weight: 240.21 g/mol ^{[1][4]}

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for **Anthrarufin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. For **Anthrarufin**, the spectra are characterized by signals in the aromatic region for ^1H NMR and a set of distinct signals for the aromatic and carbonyl carbons in ^{13}C NMR.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Anthrarufin**

Technique	Nucleus	Chemical Shift (δ) in ppm	Assignment
^1H NMR	^1H	~12.5 (s, 2H)	Intramolecularly hydrogen-bonded hydroxyl protons (1-OH, 5-OH)
		~7.9 (d, 2H)	Protons at positions 4 and 8
		~7.7 (t, 2H)	Protons at positions 3 and 7
		~7.3 (d, 2H)	Protons at positions 2 and 6
^{13}C NMR	^{13}C	~190	Carbonyl carbons (C-9, C-10)
		~162	Carbons bearing hydroxyl groups (C-1, C-5)
		~137	Aromatic carbons (C-3, C-7)
		~125	Aromatic carbons (C-4a, C-9a)
		~120	Aromatic carbons (C-4, C-8)
		~119	Aromatic carbons (C-2, C-6)
		~116	Aromatic carbons (C-8a, C-10a)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **Anthrarufin** is characterized by the vibrational frequencies of its functional groups. The presence of hydroxyl and carbonyl groups gives rise to distinct absorption bands.

Table 2: Key IR Absorption Bands for **Anthrarufin**

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
~3400-3100	O-H stretch	Broad band indicating hydrogen-bonded hydroxyl groups.
~1670-1630	C=O stretch	Strong absorption from the quinone carbonyl groups. The presence of two bands in this region can be attributed to the free and hydrogen-bonded carbonyls.
~1600-1450	C=C stretch	Aromatic ring skeletal vibrations.
~1300-1200	C-O stretch	Phenolic C-O stretching.
~850-750	C-H bend	Out-of-plane bending of aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **Anthrarufin** exhibits characteristic bands in the UV and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within its extended conjugated system.

Table 3: UV-Vis Absorption Maxima for **Anthrarufin**

Wavelength (λ_{max}) in nm	Solvent	Transition Type
~250	Ethanol	$\pi \rightarrow \pi$
~280	Ethanol	$\pi \rightarrow \pi$
~430	Ethanol	$n \rightarrow \pi^*$

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Anthrarufin**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Anthrarufin** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

- Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: Mix a small amount of **Anthrarufin** (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
 - Place the prepared sample in the spectrometer's sample holder.
 - Record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} . An average of 16 to 32 scans is common to improve the signal-to-noise ratio.
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

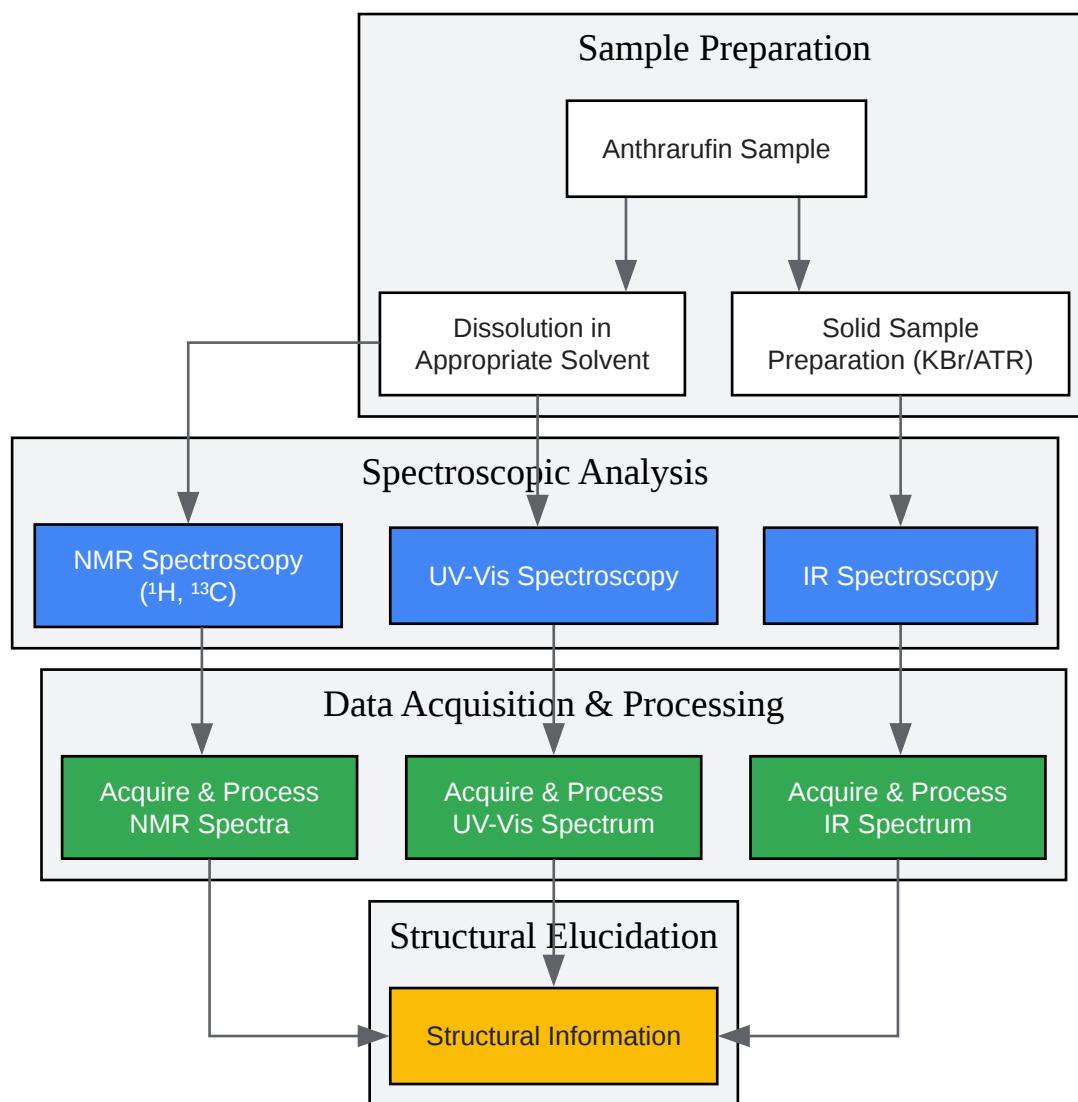
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **Anthrarufin** by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask. Prepare a dilute solution (typically in the 10^{-5} to 10^{-6} M range) by serial dilution to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - Use a pair of matched 1 cm path length quartz cuvettes.

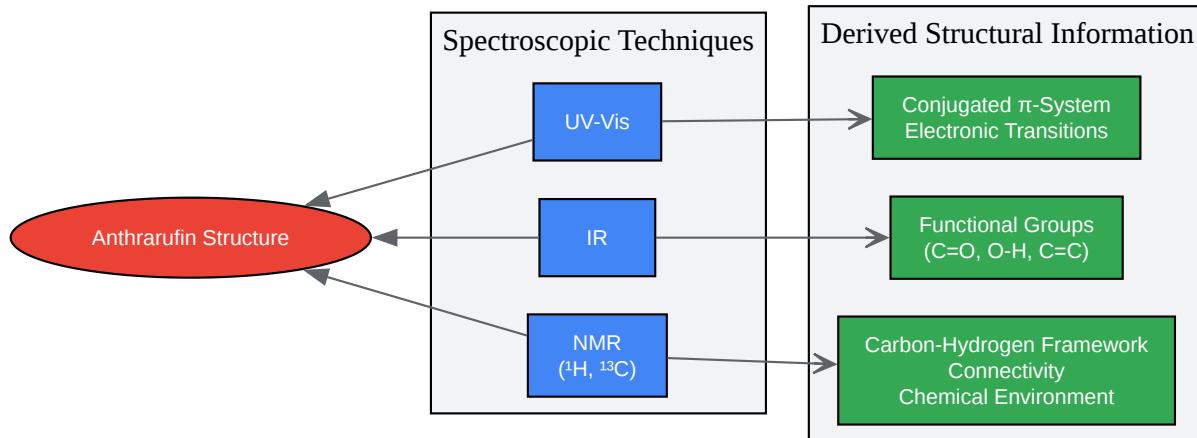
- Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared **Anthrarufin** solution.
- Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
- Data Processing: Identify the wavelengths of maximum absorbance (λ_{max}). The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Anthrarufin** and the logical relationship between the different spectroscopic techniques and the structural information they provide.

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Caption: General workflow for the spectroscopic analysis of **Anthrarufin**.



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Caption: Relationship between spectroscopic techniques and derived structural information for **Anthrarufin**.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. Interactive IRUG Spectrum | IRUG [irug.org]
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